molecular formula C19H21N3O2 B12179513 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B12179513
M. Wt: 323.4 g/mol
InChI Key: WGNJEIMDKAUULI-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that features a bicyclic structure and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide likely involves multiple steps, including the formation of the bicyclic structure and the quinoxaline ring. Typical synthetic routes may involve:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Formation of the quinoxaline ring: This can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Coupling reactions: The final step would involve coupling the bicyclic structure with the quinoxaline derivative under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the quinoxaline ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in drug discovery due to its unique structure.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and quinoxaline moiety might play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)propionamide

Uniqueness

The unique combination of the bicyclic structure and the quinoxaline moiety in N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-12-19(24)22(17-5-3-2-4-16(17)21-12)11-18(23)20-10-15-9-13-6-7-14(15)8-13/h2-7,13-15H,8-11H2,1H3,(H,20,23)

InChI Key

WGNJEIMDKAUULI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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